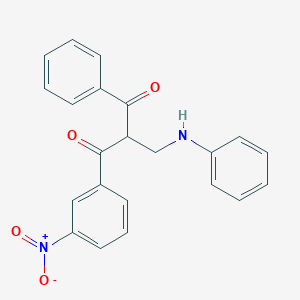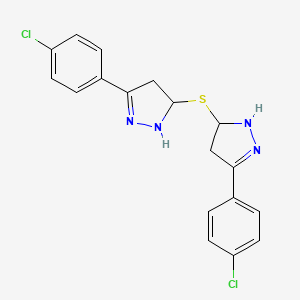
1,1'-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene is a chemical compound characterized by its unique structure, which includes two benzene rings connected by a butane chain substituted with cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene typically involves the reaction of benzene derivatives with cyclohexyl-substituted butane intermediates. One common method includes the use of Friedel-Crafts alkylation, where benzene reacts with a cyclohexylbutane derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and to handle large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene rings are replaced by other groups such as halogens, nitro groups, or alkyl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures and pressures.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X) with Lewis acids.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
1,1’-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for polymers and advanced materials.
Biology: Investigated for its potential interactions with biological macromolecules, which could lead to the development of new drugs or therapeutic agents.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,1’-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular functions. Detailed studies involving molecular docking and dynamic simulations can provide insights into these interactions.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene: Unique due to its specific substitution pattern and structural features.
1,1’-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene derivatives: Variants with different substituents on the benzene rings or cyclohexyl groups.
1,1’-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene analogs: Compounds with similar core structures but different functional groups or chain lengths.
Uniqueness
1,1’-(1,4-Dicyclohexylbutane-2,3-diyl)dibenzene stands out due to its specific combination of cyclohexyl and benzene rings, which imparts unique physical and chemical properties. These properties make it suitable for specialized applications in materials science and pharmaceuticals, where other similar compounds may not perform as effectively.
Properties
CAS No. |
644985-99-9 |
|---|---|
Molecular Formula |
C28H38 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
(1,4-dicyclohexyl-3-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C28H38/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h3-4,9-12,17-20,23-24,27-28H,1-2,5-8,13-16,21-22H2 |
InChI Key |
XVMCEMLSHXXRBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(C2=CC=CC=C2)C(CC3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide](/img/structure/B12599233.png)
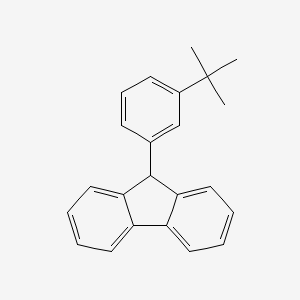
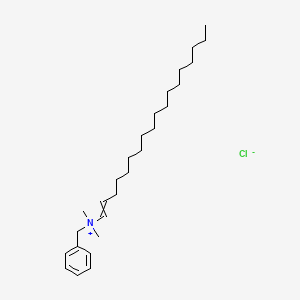
![2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12599249.png)
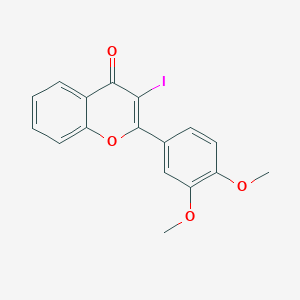
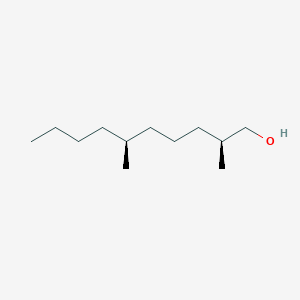

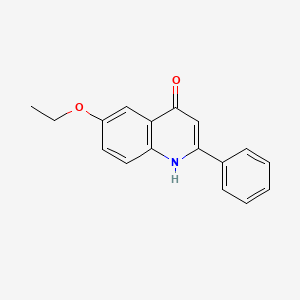
![[1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B12599277.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate](/img/structure/B12599280.png)
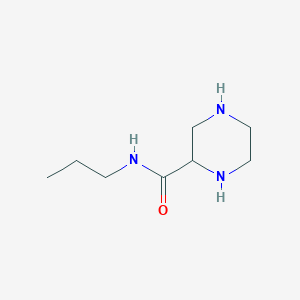
![8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid](/img/structure/B12599294.png)
